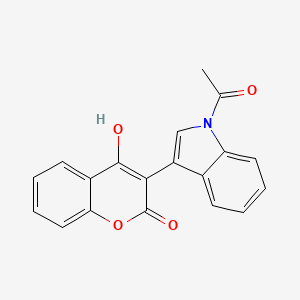
3-(1-Acetyl-1h-indol-3-yl)-4-hydroxy-2h-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Acetyl-1H-indol-3-yl)-4-hydroxy-2H-chromen-2-one is a complex organic compound that features both indole and chromenone moieties
Mécanisme D'action
Target of Action
Indoles and chromenones are known to interact with a variety of biological targets. For instance, some indole derivatives are known to interact with serotonin receptors in the brain .
Mode of Action
The mode of action of indoles and chromenones can vary greatly depending on their specific chemical structure and the biological target they interact with. Some indole derivatives, for example, can act as agonists or antagonists at serotonin receptors .
Biochemical Pathways
Indoles and chromenones can be involved in a variety of biochemical pathways. For example, indole is a precursor to the neurotransmitter serotonin and can therefore be involved in pathways related to mood regulation .
Pharmacokinetics
The ADME properties of indoles and chromenones can vary greatly depending on their specific chemical structure. Some indole derivatives, for example, are known to cross the blood-brain barrier, which can influence their bioavailability .
Result of Action
The molecular and cellular effects of indoles and chromenones can vary greatly depending on their specific chemical structure and the biological target they interact with. Some indole derivatives, for example, can have psychoactive effects due to their interaction with serotonin receptors in the brain .
Action Environment
The action, efficacy, and stability of indoles and chromenones can be influenced by a variety of environmental factors, such as pH, temperature, and the presence of other molecules .
Analyse Biochimique
Biochemical Properties
Based on its structure, it can be inferred that it may interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Potential mechanisms could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the temporal effects of 3-(1-Acetyl-1h-indol-3-yl)-4-hydroxy-2h-chromen-2-one in laboratory settings, including its stability, degradation, and long-term effects on cellular function, is currently unavailable . Future in vitro or in vivo studies could provide valuable insights into these aspects .
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been reported . Such studies could reveal any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Future studies could explore potential interactions with enzymes or cofactors, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently unavailable .
Subcellular Localization
Future studies could explore potential targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Acetyl-1H-indol-3-yl)-4-hydroxy-2H-chromen-2-one typically involves the condensation of indole-3-carboxaldehyde with active methylene compounds, followed by acetylation. One common method is the Knoevenagel condensation reaction, where indole-3-carboxaldehyde reacts with a suitable methylene compound in the presence of a base, such as piperidine, to form the corresponding indole derivative . This intermediate is then acetylated using acetyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield . Microwave-assisted synthesis, for example, can significantly reduce reaction times and improve product purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Acetyl-1H-indol-3-yl)-4-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions are common, particularly at the indole nitrogen and the chromenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols .
Applications De Recherche Scientifique
3-(1-Acetyl-1H-indol-3-yl)-4-hydroxy-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carbinol: Found in cruciferous vegetables and known for its anticancer properties.
3-(2,5-Substituted-1H-indol-3-yl)-1-phenylprop-2-en-1-one: Exhibits significant antioxidant and DNA cleavage activities.
Uniqueness
3-(1-Acetyl-1H-indol-3-yl)-4-hydroxy-2H-chromen-2-one is unique due to its dual indole and chromenone structure, which allows for diverse chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .
Propriétés
IUPAC Name |
3-(1-acetylindol-3-yl)-4-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c1-11(21)20-10-14(12-6-2-4-8-15(12)20)17-18(22)13-7-3-5-9-16(13)24-19(17)23/h2-10,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXQMMGMYZLGGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C3=C(C4=CC=CC=C4OC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2H-1,3-benzodioxol-5-yl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B2728701.png)

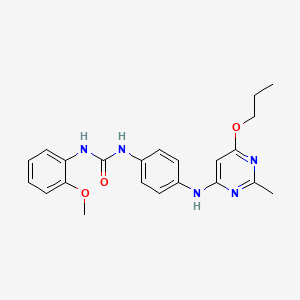
![4-(phenoxymethyl)-1-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2728706.png)
![3,5-dimethoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2728710.png)
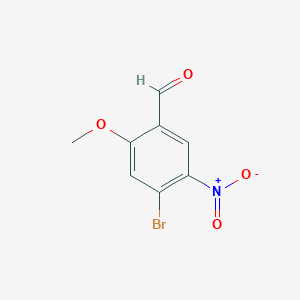
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2728712.png)
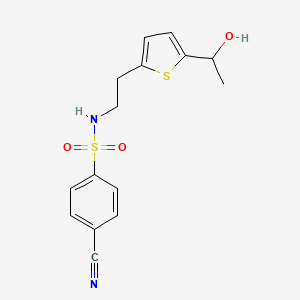
![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2728714.png)
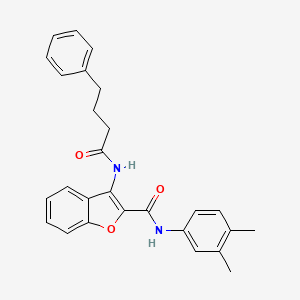
![N-(2,5-dichlorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2728718.png)
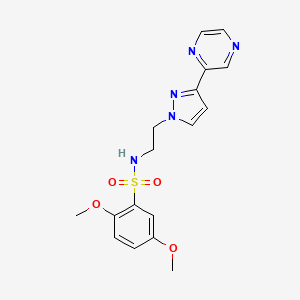
![N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2728721.png)
